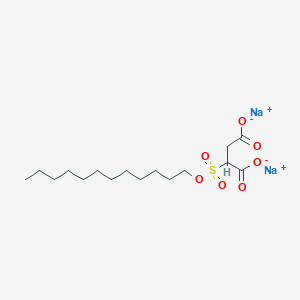![molecular formula C15H17N5 B1581941 N,N-bis[(4-methylphenyl)diazenyl]methanamine CAS No. 41798-81-6](/img/structure/B1581941.png)
N,N-bis[(4-methylphenyl)diazenyl]methanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chiral, Conformationally Mobile Tripodal Ligands The synthesis of ligands including N,N-bis[(4-methylphenyl)diazenyl]methanamine has been explored for forming chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. These complexes possess electrophilic coordination sites and maintain similar structures in both solid-state and solution, with applications in chiroptical measurements and Monte Carlo/stochastic dynamics simulations (Canary et al., 1998).
Iron(III) Complexes for Cellular Imaging and Photocytotoxicity Iron(III) complexes involving derivatives of N,N-bis[(4-methylphenyl)diazenyl]methanamine have been synthesized and their photocytotoxic properties examined. These complexes demonstrate significant photocytotoxicity in red light, offering potential applications in cellular imaging and cancer therapy (Basu et al., 2014).
Cytotoxic Agents and Cathepsin B Inhibitors Palladacycles derived from N,N-bis[(4-methylphenyl)diazenyl]methanamine have been evaluated as cytotoxic agents and cathepsin B inhibitors, an enzyme implicated in cancer. These complexes show potential for therapeutic applications in oncology (Spencer et al., 2009).
Iron(III) Pyridoxal Schiff Base Complexes Complexes formed with iron(III) and pyridoxal Schiff bases derived from N,N-bis[(4-methylphenyl)diazenyl]methanamine show enhanced cellular uptake and remarkable photocytotoxicity. These complexes exhibit significant potential in targeted cancer therapy (Basu et al., 2015).
Corrosion Inhibition Compounds including N,N-bis[(4-methylphenyl)diazenyl]methanamine have been investigated as corrosion inhibitors for mild steel. These novel Schiff bases exhibit high corrosion inhibition efficiency, suggesting their utility in industrial applications (Singh & Quraishi, 2016).
Synthesis of Azo-Azomethine-Tetracarboxylic Schiff Base Ligands Novel tetracarboxylic Schiff-base ligands synthesized from N,N-bis[(4-methylphenyl)diazenyl]methanamine and their metal complexes show promising applications in gas storage and heterogeneous redox-catalysis (Almáši et al., 2021).
Multi-Analyte Responsive Chemosensor Derivatives of N,N-bis[(4-methylphenyl)diazenyl]methanamine have been used in the development of a multi-responsive fluorescent chemosensor. This sensor demonstrates potential in detecting various ions and constructing logic gates, with applications in environmental monitoring (Purkait et al., 2018).
Propriétés
IUPAC Name |
N,N-bis[(4-methylphenyl)diazenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-12-4-8-14(9-5-12)16-18-20(3)19-17-15-10-6-13(2)7-11-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJYKVPNNJFJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NN(C)N=NC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295928 | |
| Record name | N,N-bis[(4-methylphenyl)diazenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis[(4-methylphenyl)diazenyl]methanamine | |
CAS RN |
41798-81-6 | |
| Record name | NSC106317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-bis[(4-methylphenyl)diazenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Di-p-tolyl-3-methyl-1,4-pentazadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















